1-(2-Chloroethyl)-3-ethoxybenzene
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Overview
Description
1-(2-Chloroethyl)-3-ethoxybenzene is an organic compound characterized by the presence of a chloroethyl group and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-ethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the ethoxy group directs the chloroethyl group to the ortho position relative to itself.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-(2-Aminoethyl)-3-ethoxybenzene or 1-(2-Mercaptoethyl)-3-ethoxybenzene.
Oxidation: 1-(2-Chloroethyl)-3-ethoxybenzaldehyde or 1-(2-Chloroethyl)-3-ethoxybenzoic acid.
Reduction: 1-Ethyl-3-ethoxybenzene.
Scientific Research Applications
1-(2-Chloroethyl)-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-ethoxybenzene involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is particularly relevant in the context of its potential use as a chemical intermediate in drug synthesis.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in cancer treatment due to its alkylating properties.
1-(2-Chloroethyl)-3-ethylbenzene: Similar structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Chloroethyl)-3-ethoxybenzene is unique due to the presence of both a chloroethyl and an ethoxy group on the benzene ring
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-ethoxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
LJMXBKIUTYTCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCCl |
Origin of Product |
United States |
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